molecular formula C16H23ClN4O2S B11986017 7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11986017
M. Wt: 370.9 g/mol
InChI Key: NZBFYLHTRSLOAT-FLIBITNWSA-N
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Description

7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with a molecular formula of C16H23ClN4O2S. This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a suitable alkyl halide under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of industrial reactors and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2 in an aqueous medium or KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its specific alkyl and sulfanyl substitutions, which can influence its chemical reactivity and biological activity. These structural differences can result in variations in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C16H23ClN4O2S

Molecular Weight

370.9 g/mol

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C16H23ClN4O2S/c1-4-5-6-7-10-24-16-18-13-12(21(16)9-8-11(2)17)14(22)19-15(23)20(13)3/h8H,4-7,9-10H2,1-3H3,(H,19,22,23)/b11-8-

InChI Key

NZBFYLHTRSLOAT-FLIBITNWSA-N

Isomeric SMILES

CCCCCCSC1=NC2=C(N1C/C=C(/C)\Cl)C(=O)NC(=O)N2C

Canonical SMILES

CCCCCCSC1=NC2=C(N1CC=C(C)Cl)C(=O)NC(=O)N2C

Origin of Product

United States

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